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2-Methyltetrahydrothiophen-3-one - 13679-85-1

2-Methyltetrahydrothiophen-3-one

Catalog Number: EVT-308695
CAS Number: 13679-85-1
Molecular Formula: C5H8OS
Molecular Weight: 116.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methyltetrahydrothiophen-3-one is a heterocyclic compound characterized by its sulfur-containing five-membered ring structure. [] This compound is a volatile sulfur compound (VSC) [, ] known for its potent aroma, often described as "roasted," "meaty," or "sulfury." [, ] Its presence has been identified in various natural sources, including:

  • Foodstuffs: Coffee [], Whisky [], Guava wine [], Wine from Babica grapes [], Set soybean yoghurt [], Tilsit cheese [], Zaoheibao wine [], Longan mead [].
  • Biological Systems: Chicken meat []
  • Microbial Production: Produced by the bacterium Chitinophaga Fx7914 [], and yeasts isolated from black and white truffles [].

2-Methyltetrahydrothiophen-3-one plays a significant role in food chemistry and flavor analysis due to its contribution to the overall aroma profile of various food products. It is often studied for its potential impact on the sensory qualities of food. [, ]

  • Chemical Synthesis: 2-Methyltetrahydrothiophen-3-one can be formed through chemical reactions during food preparation. []
  • Microbial Biosynthesis: The bacterium Chitinophaga Fx7914 has been identified as a biological producer of this compound. [] The biosynthetic pathway utilizes methionine as a precursor and involves a multi-step enzymatic process, eventually leading to the formation of 2-Methyltetrahydrothiophen-3-one. []
Future Directions
  • Biotechnological Applications: Exploring the potential of using microorganisms like Chitinophaga Fx7914 [] for the controlled production of 2-Methyltetrahydrothiophen-3-one as a flavoring agent in food and other industries.

Dimethyl Sulfide

  • Compound Description: Dimethyl sulfide (DMS) is a volatile sulfur compound known for its characteristic cabbage-like odor. It is commonly found in various food products and beverages, including whisky. []
  • Relevance: Dimethyl sulfide, like 2-methyltetrahydrothiophen-3-one, is a volatile sulfur compound found in various food products. Research on whisky aging found that dimethyl sulfide decreases rapidly, disappearing within three years, highlighting the dynamic nature of volatile sulfur compound concentrations during food and beverage aging. []

Dimethyl Disulfide

  • Compound Description: Dimethyl disulfide (DMDS) is another volatile sulfur compound often found alongside DMS. It possesses a strong, unpleasant odor. In whisky production, DMDS is formed during distillation due to the presence of copper. []
  • Relevance: Similar to 2-methyltetrahydrothiophen-3-one, dimethyl disulfide is a volatile sulfur compound impacting the aroma profile of whisky. [] The research highlights the influence of production processes, like distillation with copper, on the formation of specific sulfur compounds.

Dimethyl Trisulfide

  • Compound Description: Dimethyl trisulfide (DMTS) is a volatile sulfur compound contributing to the overall aroma of various foods and beverages, including whisky. []
  • Relevance: Dimethyl trisulfide, like 2-methyltetrahydrothiophen-3-one, belongs to the class of volatile sulfur compounds. Studying whisky aging reveals that, unlike 2-methyltetrahydrothiophen-3-one, DMTS concentrations remain relatively stable during the aging process. []

3-(Methylthio)propanal

  • Compound Description: 3-(Methylthio)propanal is a volatile sulfur compound found in various food products, including whisky, and contributes to their aroma profile. []
  • Relevance: Similar to 2-methyltetrahydrothiophen-3-one, 3-(methylthio)propanal is a volatile sulfur compound that significantly contributes to the aroma of certain cheeses and other food products. [, ]

3-(Methylthio)propanol

  • Compound Description: 3-(Methylthio)propanol is a volatile sulfur compound that contributes to the aroma of various food items. In whisky, its concentration decreases significantly during the aging process. []
  • Relevance: Like 2-methyltetrahydrothiophen-3-one, 3-(Methylthio)propanol is a volatile sulfur compound. []

3-(Methylthio)propyl Acetate

  • Compound Description: 3-(Methylthio)propyl acetate is a volatile sulfur compound found in various foods and drinks, including whisky. []
  • Relevance: 3-(Methylthio)propyl acetate, along with 2-methyltetrahydrothiophen-3-one, plays a role in shaping the aroma profile of whisky. Research indicates a rapid decrease in its concentration during whisky aging, similar to the trend observed with 2-methyltetrahydrothiophen-3-one. []

Ethyl 3-(Methylthio)propanoate

  • Compound Description: Ethyl 3-(methylthio)propanoate is a sulfur-containing ester contributing to the aroma of certain food products. It is also found in whisky, where its concentration declines significantly during the aging process. []
  • Relevance: Ethyl 3-(methylthio)propanoate, like 2-methyltetrahydrothiophen-3-one, is a sulfur-containing compound that contributes to the flavor of whisky. It is also subject to significant concentration decreases during aging. []

Dihydro-2-methyl-3(2H)-thiophenone

  • Compound Description: Dihydro-2-methyl-3(2H)-thiophenone is a volatile sulfur compound that contributes to the aroma of various food products. It is known to have a meaty aroma. []
  • Relevance: Dihydro-2-methyl-3(2H)-thiophenone, similar to 2-methyltetrahydrothiophen-3-one, belongs to the class of sulfur-containing heterocyclic compounds. [] In the context of grape defoliation research, both compounds are found to be influenced by defoliation treatments, indicating their potential as markers for specific viticulture practices. []

2-Thiophenecarboxyaldehyde

  • Compound Description: 2-Thiophenecarboxyaldehyde is a sulfur-containing heterocyclic compound identified in malt whiskies. []
  • Relevance: This compound, like 2-methyltetrahydrothiophen-3-one, represents a sulfur-containing heterocyclic compound. Its presence in whisky, alongside 2-methyltetrahydrothiophen-3-one, underscores the diverse array of sulfur compounds influencing whisky's aroma profile. []

5-Methyl-2-thiophenecarboxaldehyde

  • Compound Description: 5-Methyl-2-thiophenecarboxaldehyde is another sulfur-containing heterocyclic compound identified in malt whiskies, showcasing the complexity of sulfur compounds in these beverages. []
  • Relevance: This compound, alongside 2-methyltetrahydrothiophen-3-one, belongs to the class of sulfur-containing heterocyclic compounds found in whisky. [] Their presence emphasizes the diverse range of sulfur compounds contributing to the sensory experience of whisky.

Benzothiophene

  • Compound Description: Benzothiophene is a sulfur-containing aromatic compound found in malt whiskies, highlighting the variety of sulfur compounds contributing to whisky's aroma. []
  • Relevance: This compound, like 2-methyltetrahydrothiophen-3-one, contains a sulfur atom within its structure. Its identification in whisky research showcases the diversity of sulfur-containing compounds, ranging from simple to more complex structures, that contribute to the beverage's aroma. []

Benzothiazole

  • Compound Description: Benzothiazole is a sulfur- and nitrogen-containing aromatic compound found in malt whiskies, further illustrating the diverse array of sulfur compounds present. []
  • Relevance: Like 2-methyltetrahydrothiophen-3-one, benzothiazole is a heterocyclic compound containing sulfur. [] This compound's presence in whisky alongside 2-methyltetrahydrothiophen-3-one highlights the wide variety of sulfur-containing compounds influencing whisky's aroma profile.

Methionine

  • Compound Description: Methionine is an essential amino acid found in various foods and is a precursor to many sulfur-containing compounds. In microorganisms like yeasts, methionine serves as a potential starting material for the production of 2-methyltetrahydrothiophen-3-one. []
  • Relevance: Methionine plays a crucial role as a precursor in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one in certain microorganisms. This connection highlights the microbial contribution to the presence of 2-methyltetrahydrothiophen-3-one in various food products. []

Homocysteine

  • Compound Description: Homocysteine is a non-proteinogenic amino acid and a key intermediate in methionine metabolism. In certain bacteria like Chitinophaga Fx7914, homocysteine contributes to the formation of 2-methyltetrahydrothiophen-3-one. []
  • Relevance: Homocysteine is a crucial building block in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one in specific bacteria. It highlights the diverse metabolic pathways employed by different organisms to generate this aroma compound. []

3-Mercaptopropanal

  • Compound Description: 3-Mercaptopropanal is a volatile sulfur compound derived from homocysteine in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one in the bacterium Chitinophaga Fx7914. []
  • Relevance: 3-Mercaptopropanal acts as an intermediate in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one in certain bacteria. [] It demonstrates the step-by-step transformation of sulfur-containing compounds, leading to the final aroma compound.

Pyruvate

  • Compound Description: Pyruvate is a crucial molecule in various metabolic pathways, including the biosynthesis of 2-methyltetrahydrothiophen-3-one. []
  • Relevance: Pyruvate is an essential component in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one, contributing to the formation of the key intermediate (compound 21 in the original research paper []) that eventually leads to 2-methyltetrahydrothiophen-3-one. [] This finding underscores the interconnectedness of metabolic pathways and the role of common metabolites in generating specific aroma compounds.
Source and Classification

2-Methyltetrahydrothiophen-3-one is primarily sourced from natural processes involving microbial metabolism, particularly in certain yeasts and bacteria. The compound's classification falls under the category of volatile aroma compounds, which are significant in the flavoring industry. It is listed under the Chemical Abstracts Service with the number 13679-85-1, indicating its recognition in chemical databases and regulatory frameworks.

Synthesis Analysis

The synthesis of 2-methyltetrahydrothiophen-3-one can be approached through several methods:

  1. Chemical Synthesis:
    • Starting Materials: Common precursors include thiophene derivatives and methylating agents.
    • Reagents: Typical reagents may involve alkyl halides or dimethyl sulfate for methylation.
    • Conditions: Reactions are often conducted under reflux conditions with solvents like dimethylformamide or acetonitrile.
    • Yield Optimization: Reaction yields can be improved by adjusting temperature, reaction time, and the stoichiometry of reactants.
  2. Biological Synthesis:
    • Recent studies have indicated that certain microorganisms can biosynthesize this compound from methionine. The precise mechanisms remain under investigation but suggest enzymatic pathways that convert methionine into thiophene derivatives .
Molecular Structure Analysis

The molecular structure of 2-methyltetrahydrothiophen-3-one features a tetrahydrothiophene ring with a methyl group at position 2 and a carbonyl group at position 3. Key structural details include:

  • Molecular Geometry: The tetrahedral configuration around the carbonyl carbon influences the compound's reactivity and interaction with other molecules.
  • Functional Groups: The presence of a thiolane ring contributes to its unique chemical properties, while the carbonyl group enhances its electrophilic character.
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into the compound's structure, confirming the positions of substituents and functional groups .
Chemical Reactions Analysis

2-Methyltetrahydrothiophen-3-one participates in various chemical reactions, including:

  1. Nucleophilic Addition:
    • The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other functionalized products.
  2. Oxidation Reactions:
    • Under oxidative conditions, it may be converted into sulfoxides or sulfones, which can further react to form more complex compounds.
  3. Condensation Reactions:
    • It can participate in condensation reactions with amines or alcohols, forming imines or ethers respectively.

These reactions are influenced by factors such as solvent choice, temperature, and reaction time.

Mechanism of Action

The mechanism of action for 2-methyltetrahydrothiophen-3-one primarily revolves around its role as an aroma compound in food chemistry:

Physical and Chemical Properties Analysis

Key physical and chemical properties of 2-methyltetrahydrothiophen-3-one include:

  • Molecular Weight: Approximately 116.18 g/mol.
  • Boiling Point: Estimated around 150 °C.
  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Odor Profile: Characterized by strong buttery and balsamic notes, making it valuable in flavoring applications.

These properties make it suitable for use in various formulations within the food industry.

Applications

The applications of 2-methyltetrahydrothiophen-3-one span multiple industries:

  1. Flavoring Agents: Widely used in the food industry for enhancing flavors in products such as baked goods, dairy items, and sauces.
  2. Fragrance Industry: Utilized in perfumery for its unique scent profile.
  3. Pharmaceutical Research: Investigated for potential therapeutic applications due to its antimicrobial properties.
  4. Material Sciences: Explored as a component in developing new materials with specific sensory attributes.

Properties

CAS Number

13679-85-1

Product Name

2-Methyltetrahydrothiophen-3-one

IUPAC Name

2-methylthiolan-3-one

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3

InChI Key

YMZZPMVKABUEBL-UHFFFAOYSA-N

SMILES

CC1C(=O)CCS1

Solubility

insoluble in water; soluble in alcohol, fats

Synonyms

2-methyltetrahydrothiophen-3-one

Canonical SMILES

CC1C(=O)CCS1

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